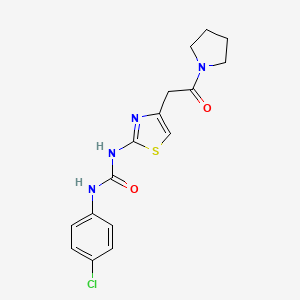
1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays an important role in the immune system, and its inhibition has been shown to be effective in the treatment of autoimmune diseases.
Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the synthesis and biological evaluation of derivatives related to this compound for their potential as plant growth regulators and anticancer agents. For instance, derivatives have been synthesized to explore their activities as plant growth regulators, demonstrating some compounds' good activity in this domain (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Another study highlighted the synthesis of novel 4,5‐disubstituted thiazolyl urea derivatives, showing promising antitumor activities, which indicates the compound's potential use in developing cancer treatments (S. Ling, Zhou Xin, Jin-Qing Zhong, & Fang Jian‐xin, 2008).
Optoelectronic Device Fabrications
A significant application of this compound is in the field of optoelectronics. A detailed computational study on a novel chalcone derivative similar to the compound of interest showed its promising applications in nonlinear optics, which are crucial for optoelectronic device fabrications. The study indicates superior properties that could be leveraged in developing advanced materials for optoelectronic applications (M. Shkir, S. AlFaify, M. Arora, V. Ganesh, Haider Abbas, & I. Yahia, 2018).
Antibacterial Agents
Efforts have been made to synthesize new heterocyclic compounds containing a sulfonamido moiety, suitable for use as antibacterial agents. This demonstrates the compound's potential in contributing to the development of new antibacterial drugs, addressing the urgent need for novel antimicrobial compounds due to rising antibiotic resistance (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Antioxidant Agents
A new series of urea, thiourea, and selenourea derivatives with thiazole moieties were synthesized and evaluated for their in vitro antioxidant activity. Preliminary studies suggested that these compounds, especially those with selenourea functionality, exhibited potent antioxidant activity, highlighting the potential for developing new antioxidant agents (M. V. Bhaskara Reddy, D. Srinivasulu, K. Peddanna, C. Apparao, & P. Ramesh, 2015).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c17-11-3-5-12(6-4-11)18-15(23)20-16-19-13(10-24-16)9-14(22)21-7-1-2-8-21/h3-6,10H,1-2,7-9H2,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEXGQWZSWKJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474010.png)

![2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime](/img/structure/B2474016.png)
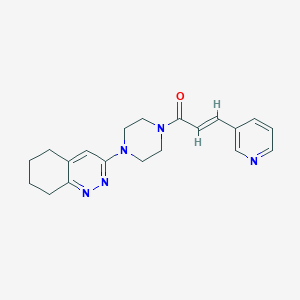
![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B2474020.png)
![(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2474022.png)
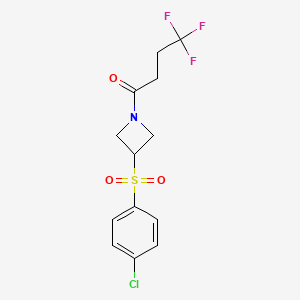
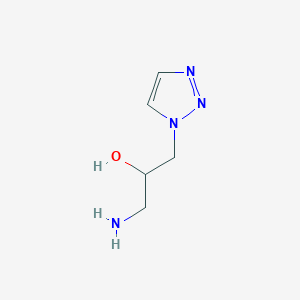
![4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B2474027.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)

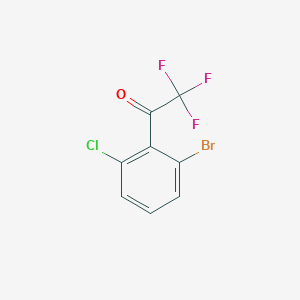
![2-(4-chlorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2474032.png)
